Home > Products > Screening Compounds P143966 > Mal-(CH2)5-Val-Cit-PAB-Eribulin
Mal-(CH2)5-Val-Cit-PAB-Eribulin -

Mal-(CH2)5-Val-Cit-PAB-Eribulin

Catalog Number: EVT-8333662
CAS Number:
Molecular Formula: C69H97N7O19
Molecular Weight: 1328.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mal-(CH2)5-Val-Cit-PAB-Eribulin is a complex chemical compound utilized primarily in the field of medicinal chemistry, particularly in the development of antibody-drug conjugates (ADCs). This compound integrates a linker system with the anticancer agent Eribulin, which is derived from marine natural products and has shown efficacy against various cancer types. The structure of Mal-(CH2)5-Val-Cit-PAB-Eribulin allows for targeted delivery of Eribulin to cancer cells, enhancing its therapeutic potential while minimizing systemic toxicity.

Source

Eribulin is a synthetic derivative of halichondrin B, a natural product isolated from marine sponges. The linker Mal-(CH2)5-Val-Cit-PAB connects Eribulin to specific antibodies, facilitating its delivery to target cells. This compound has been explored in various studies for its potential in treating solid tumors and hematological malignancies .

Classification

Mal-(CH2)5-Val-Cit-PAB-Eribulin can be classified as:

  • Type: Antibody-drug conjugate
  • Functional Group: Amide and ester linkages
  • Therapeutic Category: Antineoplastic agent
Synthesis Analysis

The synthesis of Mal-(CH2)5-Val-Cit-PAB-Eribulin involves several key steps that integrate both organic synthesis techniques and bioconjugation strategies.

Methods

  1. Building Block Preparation: The synthesis begins with the preparation of individual components, including Mal-(CH2)5-Val-Cit and Eribulin.
  2. Conjugation Reaction: The coupling of the linker to Eribulin typically employs a reaction involving amide bond formation. This can be achieved through:
    • Esterification: Reacting carboxylic acid groups with amines.
    • Click Chemistry: Utilizing azide-alkyne cycloaddition for efficient conjugation.

Technical Details

The conjugation reaction requires careful optimization of conditions such as pH, temperature, and solvent to ensure high yield and purity of the final product. The use of protecting groups may also be necessary during synthesis to prevent unwanted side reactions .

Molecular Structure Analysis

The molecular structure of Mal-(CH2)5-Val-Cit-PAB-Eribulin consists of several distinct components:

  • Mal: Maleimide moiety facilitates thiol-based conjugation.
  • (CH2)5: A pentyl chain that enhances hydrophobic interactions.
  • Val-Cit: Valine-citrulline dipeptide provides stability and solubility.
  • PAB: Para-aminobenzyl group acts as a spacer between the drug and antibody.

Structure Data

The molecular formula for Eribulin is C40H53BrN2O11, while the complete conjugate's structure would require detailed analysis through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its integrity post-synthesis .

Chemical Reactions Analysis

The chemical reactions involved in synthesizing Mal-(CH2)5-Val-Cit-PAB-Eribulin include:

  1. Formation of Linker: The initial formation of the linker involves peptide coupling techniques, often using coupling reagents like HATU or EDC.
  2. Conjugation with Eribulin: This step typically involves:
    • Activation of the carboxylic acid on the linker.
    • Reaction with an amine group on Eribulin to form an amide bond.

Technical Details

Reactions are monitored using High Performance Liquid Chromatography (HPLC) to ensure purity and yield at each stage. Additionally, purification methods such as size exclusion chromatography may be employed to isolate the desired product from unreacted starting materials .

Mechanism of Action

Mal-(CH2)5-Val-Cit-PAB-Eribulin functions by targeting specific antigens present on cancer cells. Upon binding to these antigens via the antibody component:

  1. Internalization: The complex is internalized by endocytosis.
  2. Release of Eribulin: Inside the cell, cleavage occurs at the Val-Cit bond, releasing Eribulin.
  3. Antitumor Activity: Eribulin disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Process Data

Studies have demonstrated that this targeted delivery mechanism significantly enhances the therapeutic index of Eribulin compared to non-targeted administration .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.

Chemical Properties

  • Stability: Stable under acidic conditions but may degrade under prolonged exposure to light or moisture.
  • pH Sensitivity: Optimal activity at physiological pH (around 7.4).

Relevant Data or Analyses

Characterization techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be employed to assess thermal stability .

Applications

Mal-(CH2)5-Val-Cit-PAB-Eribulin is primarily used in:

  • Cancer Therapy: As part of antibody-drug conjugates for targeted therapy against cancers such as breast cancer and sarcomas.
  • Research Tools: In studies investigating novel drug delivery systems and mechanisms of action for chemotherapeutic agents.

This compound represents a significant advancement in targeted cancer therapy, combining the efficacy of traditional chemotherapy with the specificity of monoclonal antibodies. Ongoing research continues to explore its full potential in clinical applications .

Introduction to Antibody-Drug Conjugate (ADC) Architectures

Role of Eribulin as a Microtubule-Targeting Payload in ADC Development

Eribulin mesylate (Halaven®) is a fully synthetic analog of halichondrin B originally isolated from the marine sponge Halichondria okadai. Unlike taxanes or vinca alkaloids, eribulin exerts its antimitotic effect through specific suppression of microtubule growth without influencing depolymerization. It binds reversibly to the plus ends of microtubules, suppressing tubulin polymerization by 40-50% at sub-nanomolar concentrations. This unique mechanism results in irreversible mitotic arrest and apoptosis, particularly in taxane-resistant malignancies [4] [5].

As an ADC payload, eribulin offers distinct pharmacological advantages:

  • Non-mitotic effects: Remodels tumor vasculature by reversing endothelial-mesenchymal transitions, enhancing drug penetration [4]
  • Bystander activity: Diffuses into adjacent antigen-negative tumor cells due to membrane permeability, overcoming heterogeneous target expression [5]
  • Clinical validation: Approved for metastatic breast cancer with established safety profiles, enabling repurposing for ADCs [4] [5]

Table 1: Comparative Profile of Eribulin Versus Conventional ADC Payloads

Payload PropertyEribulinMonomethyl Auristatin E (MMAE)Maytansinoid (DM1)
MechanismMicrotubule growth suppressionMicrotubule destabilizationTubulin polymerization inhibition
Bystander EffectHigh (hydrophobic diffusion)ModerateLow
Clinical ExperienceApproved (monotherapy)Approved (ADCs only)Approved (ADCs only)
Resistance ProfileActive in taxane-resistant modelsSusceptible to MDR1 effluxSusceptible to MDR1 efflux

In MORAb-202—an anti-Folate Receptor alpha ADC—eribulin conjugated via Mal-PEG₂-Val-Cit-PAB demonstrated sub-nanomolar cytotoxicity (IC₅₀ = 20 pmol/L) against FRA-expressing ovarian cancer cells (IGROV1). Critically, it maintained nanomolar potency even in cell lines with low antigen density, confirming its utility across heterogeneous tumors [3] [5].

Historical Evolution of Halichondrin B Derivatives in Oncology

The development trajectory of halichondrin B derivatives exemplifies marine natural product drug discovery:

  • 1986: Isolation of halichondrin B from Halichondria okadai by Uemura et al., revealing unprecedented microtubule inhibition [4]
  • 1992: Total synthesis achieved by Yoshito Kishi (Harvard), enabling structural optimization due to limited natural supply [4]
  • 2001: Identification of ER-086526 (eribulin) as a simplified ketone analog retaining >90% potency of parent halichondrin B [4]
  • 2010: FDA approval of eribulin mesylate for metastatic breast cancer based on overall survival benefit in phase III trials [4]
  • 2020: Advancement of eribulin-based ADCs (e.g., MORAb-202) into clinical development for folate receptor-positive cancers [3] [5]

Table 2: Key Milestones in Halichondrin B Derivative Development

YearMilestoneSignificance
1986Halichondrin B isolationIdentification of novel antimitotic scaffold
1992Total synthesis completedEnabled analog development despite limited natural abundance
2001Eribulin analog optimizationRetained potency with simplified chemistry
2010Eribulin FDA approvalValidation as standalone cytotoxic agent
2018First eribulin ADC reportsTranslation to targeted delivery platforms

The structural simplification from halichondrin B (molecular weight = 1109 Da) to eribulin (molecular weight = 729.9 Da) was pivotal. Truncation of the C30-C54 lactone ring preserved microtubule inhibitory activity while improving synthetic feasibility. This enabled eribulin’s transition from marine natural product to clinically viable agent, and subsequently, to an ADC payload via conjugation-optimized derivatives like Mal-(CH₂)₅-Val-Cit-PAB-Eribulin [1] [4].

Rationale for Val-Cit-PAB Linker Systems in Tumor-Specific Drug Release

The Valine-Citrulline-para-Aminobenzyloxycarbonyl (Val-Cit-PAB) linker is a protease-cleavable system engineered for tumor-specific payload release. Its incorporation in Mal-(CH₂)₅-Val-Cit-PAB-Eribulin provides three functional elements:

  • Maleimide cap (Mal): Thiol-reactive group conjugating to reduced antibody interchain cysteines
  • Hexamethylene spacer ((CH₂)₅): Enhances hydrophobicity for improved cellular internalization
  • Protease substrate (Val-Cit): Cathepsin B cleavage site overexpressed in lysosomes of tumor cells [1] [3]

Cleavage Mechanism:

  • ADC internalization via antigen-mediated endocytosis
  • Lysosomal cathepsin B cleavage at Cit-PAB bond
  • 1,6-elimination of PAB group releasing free eribulin

Table 3: Biochemical Optimization of Val-Cit-PAB Linker Components

Linker SegmentChemical StructureFunctionImpact on ADC Performance
MaleimideThiol-specific conjugationControls DAR (drug-to-antibody ratio); impacts aggregation
Spacer (CH₂)₅-(CH₂)₅-Hydrophobicity modulationEnhances cell penetration; reduces aqueous solubility
Dipeptide (Val-Cit)Cathepsin B substrateTumor-selective cleavage (20-fold higher in cancer vs normal cells)
Self-immolative PABSpontaneous fragmentationEnables release of unmodified eribulin

The Mal-(CH₂)₅ spacer critically influences conjugate stability. Hydrophobic linkers like (CH₂)₅ increase plasma retention time compared to shorter spacers, while PEG-containing alternatives (e.g., Mal-PEG₂ in MORAb-202) improve aqueous solubility. For eribulin conjugates, the (CH₂)₅ configuration demonstrated efficient in vivo payload release in xenograft models, with complete tumor regression observed at 5 mg/kg doses in NSCLC PDX models [1] [3].

The Val-Cit-PAB system also enables bystander killing: Free eribulin generated in target cells diffuses across membranes to neighboring tumor cells. In coculture studies with FRA-positive IGROV1 and FRA-negative HL-60 cells, MORAb-202 (using analogous Mal-PEG₂-Val-Cit-PAB-eribulin) showed 78% cytotoxicity in antigen-negative populations, confirming efficient payload diffusion. This effect is unattainable with non-cleavable linkers or membrane-impermeable payloads like MMAE [5].

Synthesis Considerations: Mal-(CH₂)₅-Val-Cit-PAB-Eribulin is constructed through stepwise solid-phase peptide synthesis:

  • Eribulin derivatization at C35 hydroxyl with PAB-carbonate
  • Fmoc-Cit-Val dipeptide coupling
  • Maleimidohexanoic acid conjugation to N-terminal valine
  • Purification via reverse-phase HPLC (purity >99.8%) [1] [3]

This architecture balances plasma stability (t₁/₂ > 96 hours in human serum) with rapid tumor-activated drug release, establishing Val-Cit-PAB as a versatile linker for eribulin-based ADCs targeting solid malignancies.

The chemical synthesis and preclinical characterization of Mal-(CH₂)₅-Val-Cit-PAB-Eribulin exemplify the convergence of marine natural product chemistry, targeted drug delivery, and molecular oncology. Its design addresses historical challenges in ADC development through tumor-selective activation and potent microtubule disruption.

Properties

Product Name

Mal-(CH2)5-Val-Cit-PAB-Eribulin

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]carbamate

Molecular Formula

C69H97N7O19

Molecular Weight

1328.5 g/mol

InChI

InChI=1S/C69H97N7O19/c1-36(2)58(75-55(79)12-8-7-9-26-76-56(80)21-22-57(76)81)66(83)74-48(11-10-25-71-67(70)84)65(82)73-41-15-13-40(14-16-41)35-87-68(85)72-34-43(78)31-53-59(86-6)47-30-42(77)29-45-18-20-50-60(90-45)64-63-62(92-50)61-54(93-63)33-69(94-61,95-64)24-23-46-28-38(4)49(88-46)19-17-44-27-37(3)39(5)51(89-44)32-52(47)91-53/h13-16,21-22,36-37,43-54,58-64,78H,4-5,7-12,17-20,23-35H2,1-3,6H3,(H,72,85)(H,73,82)(H,74,83)(H,75,79)(H3,70,71,84)/t37-,43+,44+,45-,46+,47+,48+,49+,50+,51-,52+,53-,54-,58+,59-,60+,61+,62+,63-,64+,69+/m1/s1

InChI Key

LCPHEKOBJBAILU-AYOJXKTESA-N

SMILES

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CNC(=O)OCC1=CC=C(C=C1)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN1C(=O)C=CC1=O)O

Canonical SMILES

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CNC(=O)OCC1=CC=C(C=C1)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN1C(=O)C=CC1=O)O

Isomeric SMILES

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CNC(=O)OCC1=CC=C(C=C1)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN1C(=O)C=CC1=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.